molecular formula C6H2ClF2I B1350540 2-Chloro-1,3-difluoro-4-iodobenzene CAS No. 202925-06-2

2-Chloro-1,3-difluoro-4-iodobenzene

Cat. No. B1350540
M. Wt: 274.43 g/mol
InChI Key: PLZBGQHUCKRNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,3-difluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I1. It is employed as an intermediate for pharmaceuticals23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-1,3-difluoro-4-iodobenzene. However, it’s worth noting that similar compounds, such as 2-Chloro-4-fluoro-1-iodobenzene, are available from chemical suppliers4.



Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-difluoro-4-iodobenzene consists of a benzene ring with chlorine, iodine, and two fluorine atoms attached to it1. The average mass of the molecule is 274.43 Da1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Chloro-1,3-difluoro-4-iodobenzene.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1,3-difluoro-4-iodobenzene are not readily available. However, similar compounds like 2-Chloro-4-fluoro-1-iodobenzene have an average mass of 256.444 Da5.


Scientific Research Applications

  • Synthesis and Applications of m-Aryloxy Phenols

    • Scientific Field : Organic Chemistry
    • Application Summary : m-Aryloxy phenols, which can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
    • Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
    • Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Synthesis and Application of Trifluoromethylpyridines

    • Scientific Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .
    • Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of m-Aryloxy Phenols

    • Scientific Field : Organic Chemistry
    • Application Summary : m-Aryloxy phenols can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
    • Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
    • Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Synthesis of Trifluoromethylpyridines

    • Scientific Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .
    • Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of m-Aryloxy Phenols

    • Scientific Field : Organic Chemistry
    • Application Summary : m-Aryloxy phenols can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
    • Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
    • Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Synthesis of Trifluoromethylpyridines

    • Scientific Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .
    • Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

While specific safety data for 2-Chloro-1,3-difluoro-4-iodobenzene is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard6. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled6.


Future Directions

The future directions for 2-Chloro-1,3-difluoro-4-iodobenzene are not readily available. However, given its use as a pharmaceutical intermediate23, it could potentially be involved in the synthesis of new therapeutic agents.


Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Chloro-1,3-difluoro-4-iodobenzene.


properties

IUPAC Name

2-chloro-1,3-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZBGQHUCKRNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378552
Record name 2-chloro-1,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-difluoro-4-iodobenzene

CAS RN

202925-06-2
Record name 2-chloro-1,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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